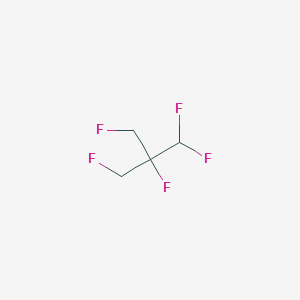
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one is a chlorinated organic compound with a unique structure that includes both hydroxyl and ethyl groups attached to a cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one typically involves the chlorination of 4-ethylphenol followed by oxidation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the oxidation step may involve reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a less chlorinated derivative.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3,5,6-tetrachloro-4-ethylcyclohexanone, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its possible use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets. The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrachlorophenol: Similar in structure but lacks the ethyl and hydroxyl groups.
4-Ethylphenol: Contains the ethyl group but lacks the chlorination and hydroxyl group.
2,3,5,6-Tetrachloro-4-hydroxyphenylmethanol: Similar but with a different substitution pattern.
Uniqueness
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one is unique due to its combination of chlorination, hydroxyl, and ethyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
65824-99-9 |
|---|---|
Formule moléculaire |
C8H6Cl4O2 |
Poids moléculaire |
275.9 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H6Cl4O2/c1-2-8(14)6(11)3(9)5(13)4(10)7(8)12/h14H,2H2,1H3 |
Clé InChI |
BOFUJDOVTIPKKQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=C(C(=O)C(=C1Cl)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


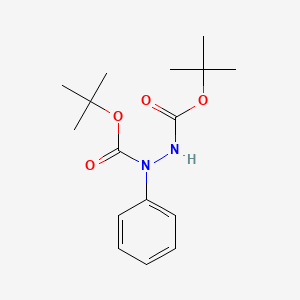
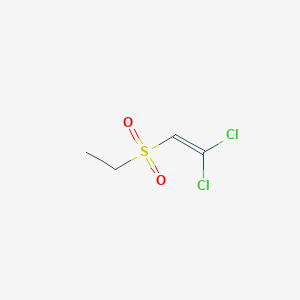


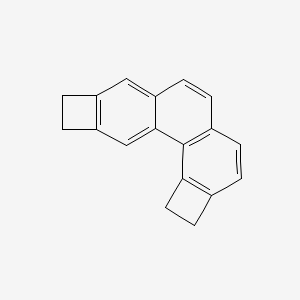
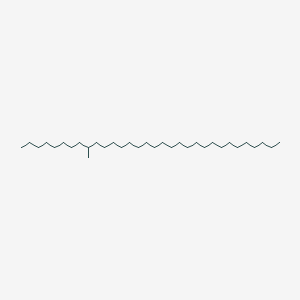
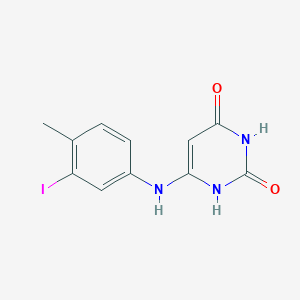

![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
silane](/img/structure/B14469852.png)

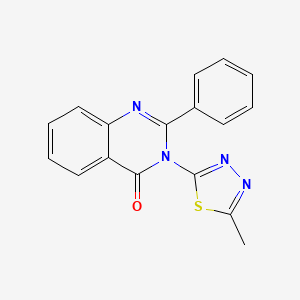
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
